

Evaluating the Isoform Specificity of Myosin-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: *Myosin-IN-1*

Cat. No.: *B12374781*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the isoform specificity of the novel cardiac myosin inhibitor, **Myosin-IN-1** (also known as F10). Its performance is objectively compared with other well-characterized myosin modulators, supported by experimental data from biochemical and cellular assays. This document is intended to aid researchers in assessing the potential of **Myosin-IN-1** as a selective tool for studying myosin biology and as a lead compound for therapeutic development.

Introduction to Myosin-IN-1

Myosin-IN-1 is a recently identified small molecule inhibitor that specifically targets cardiac myosin.[1][2] Discovered through an artificial intelligence-based virtual screen, it has been shown to stabilize the super-relaxed state (SRX) of cardiac myosin, an auto-inhibited state that reduces ATPase activity and force production.[2] This mechanism of action makes **Myosin-IN-1** a promising candidate for the treatment of hypercontractile cardiac conditions. This guide evaluates its selectivity against various myosin isoforms in comparison to other known myosin modulators.

Comparative Analysis of Isoform Specificity

The inhibitory activity of **Myosin-IN-1** and other key myosin modulators against a panel of myosin isoforms is summarized below. The data is primarily derived from in vitro actin-activated ATPase assays, a standard method for assessing myosin motor activity.

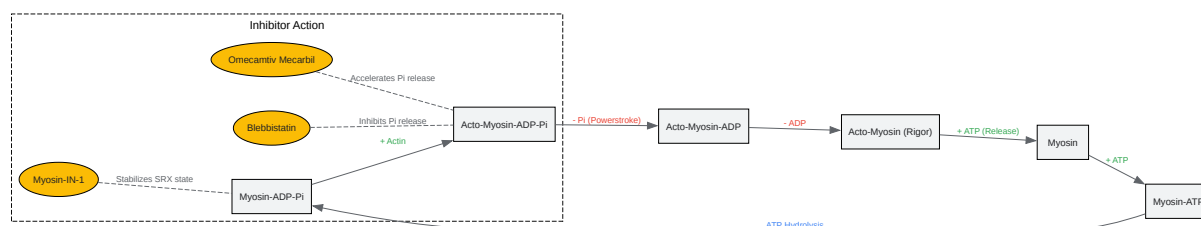
Compound	Myosin Isoform	Assay Type	IC50 / EC50 (μM)	Reference
Myosin-IN-1 (F10)	Bovine Cardiac (β-MyHC)	Actomyosin S1 ATPase	23	[1]
Marmoset Cardiac Myofibril	Myofibril ATPase	~25% inhibition at 20 μM	[2]	
Marmoset Fast Skeletal Myofibril	Myofibril ATPase	No effect at 20 μM	[2]	
Marmoset Slow Skeletal Myofibril	Myofibril ATPase	~10% inhibition at 20 μM	[2]	
Mavacamten	Bovine Cardiac (β-MyHC)	Actomyosin S1 ATPase	0.473	[3]
Human Cardiac (β-MyHC)	Actomyosin S1 ATPase	0.727	[3]	
Rabbit Fast Skeletal	Actomyosin S1 ATPase	5.852	[3]	
Chicken Gizzard Smooth Muscle	Actomyosin S1 ATPase	>50	[3]	
Bovine Cardiac Myofibril	Myofibril ATPase	0.49	[3]	
Human Cardiac Myofibril	Myofibril ATPase	0.71	[3]	
Rabbit Skeletal Myofibril	Myofibril ATPase	2.14	[3]	
Omecamtiv Mecarbil	Human Cardiac (β-MyHC)	Actomyosin S1 ATPase	EC50 = 0.52	[4]
Rat Diaphragm (Skeletal) Myofibers	Force Development	EC50 = 0.13 (pCa 4.75)	[5]	

Rat Diaphragm (Skeletal) Myofibers	Force Development	EC50 = 0.29 (pCa 6.0)	[5]	
Blebbistatin	Vertebrate Non- muscle IIA	Actin-activated MgATPase	0.5 - 5	[6]
Vertebrate Non- muscle IIB	Actin-activated MgATPase	0.5 - 5	[6]	
Striated Muscle Myosins	Actin-activated MgATPase	0.5 - 5	[6]	
Smooth Muscle Myosin	Actin-activated MgATPase	80	[6]	
Myosin I	Actin-activated MgATPase	No inhibition	[6]	
Myosin V	Actin-activated MgATPase	No inhibition	[6]	
Myosin X	Actin-activated MgATPase	No inhibition	[6]	

Note: IC50 values represent the concentration of inhibitor required to reduce the maximal activity by 50%. EC50 values for Omecamtiv Mecarbil represent the concentration for 50% of maximal activation.

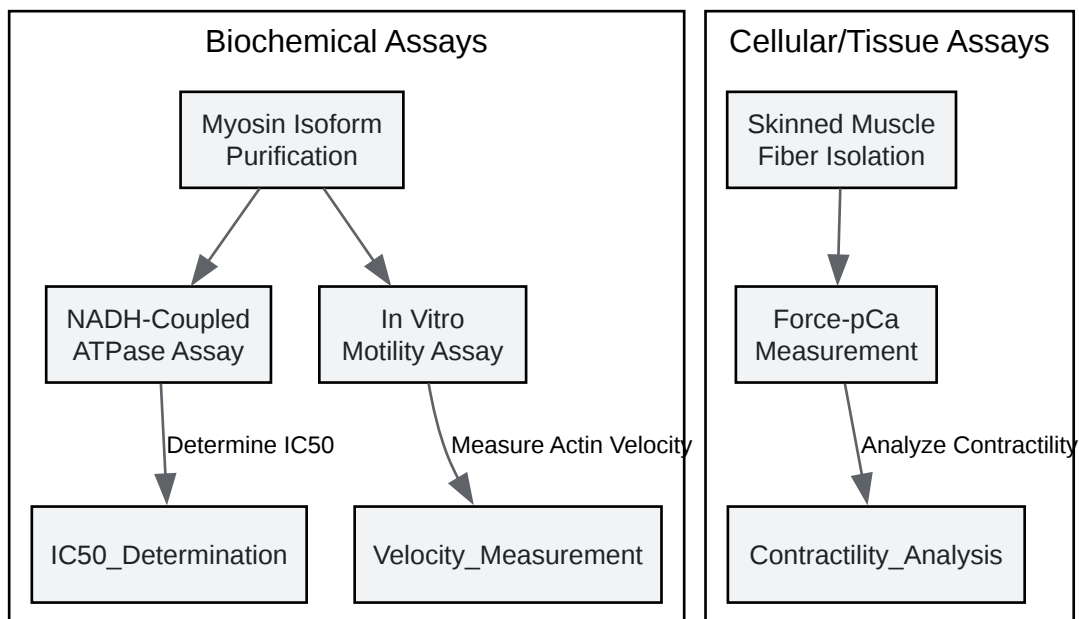
Signaling Pathways and Experimental Workflows

To visually represent the concepts and methods discussed, the following diagrams have been generated using Graphviz.



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Myosin ATPase and inhibitor action.



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